molecular formula C11H17NO3 B14782246 tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate

tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate

Katalognummer: B14782246
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: YZWIMFNIJSUNNF-JVHMLUBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate: is a chemical compound with a complex bicyclic structure

Vorbereitungsmethoden

The synthesis of tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl N-[exo-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties.

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

tert-butyl N-[(1R,5S)-3-oxo-6-bicyclo[3.1.0]hexanyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-7-4-6(13)5-8(7)9/h7-9H,4-5H2,1-3H3,(H,12,14)/t7-,8+,9?

InChI-Schlüssel

YZWIMFNIJSUNNF-JVHMLUBASA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CC(=O)C2

Kanonische SMILES

CC(C)(C)OC(=O)NC1C2C1CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.